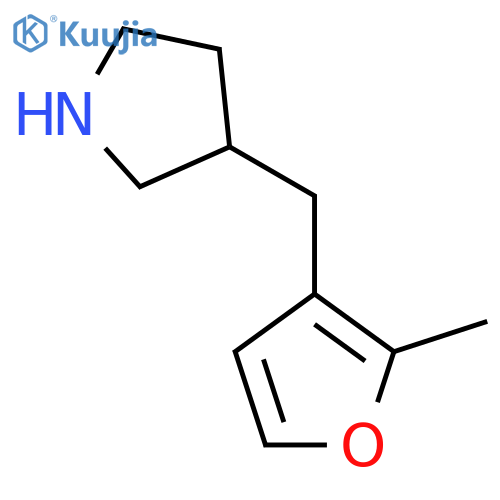Cas no 1934965-54-4 (3-(2-methylfuran-3-yl)methylpyrrolidine)

1934965-54-4 structure
商品名:3-(2-methylfuran-3-yl)methylpyrrolidine
3-(2-methylfuran-3-yl)methylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylfuran-3-yl)methylpyrrolidine
- 1934965-54-4
- EN300-1771387
- 3-[(2-methylfuran-3-yl)methyl]pyrrolidine
-
- インチ: 1S/C10H15NO/c1-8-10(3-5-12-8)6-9-2-4-11-7-9/h3,5,9,11H,2,4,6-7H2,1H3
- InChIKey: VXFBBFZXPKGYPC-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1C)CC1CNCC1
計算された属性
- せいみつぶんしりょう: 165.115364102g/mol
- どういたいしつりょう: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 25.2Ų
3-(2-methylfuran-3-yl)methylpyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1771387-0.05g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1771387-1g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1771387-5g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 5g |
$4475.0 | 2023-09-20 | ||
| Enamine | EN300-1771387-10g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 10g |
$6635.0 | 2023-09-20 | ||
| Enamine | EN300-1771387-0.1g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1771387-1.0g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1771387-0.5g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1771387-5.0g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1771387-10.0g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1771387-0.25g |
3-[(2-methylfuran-3-yl)methyl]pyrrolidine |
1934965-54-4 | 0.25g |
$1420.0 | 2023-09-20 |
3-(2-methylfuran-3-yl)methylpyrrolidine 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
1934965-54-4 (3-(2-methylfuran-3-yl)methylpyrrolidine) 関連製品
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
